REACTION_CXSMILES
|
Cl[CH2:2][C:3](=[O:5])[CH3:4].[Br:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[C:10]([NH:15][CH:16]=[O:17])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.[I-].[K+]>[Br:6][C:7]1[N:12]=[C:11]([O:13][CH3:14])[C:10]([N:15]([CH2:2][C:3](=[O:5])[CH3:4])[CH:16]=[O:17])=[CH:9][CH:8]=1 |f:2.3.4,6.7|
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Name
|
|
Quantity
|
82 mL
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Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
159.3 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(=N1)OC)NC=O
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Name
|
cesium carbonate
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Quantity
|
359 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
800 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
11.4 g
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Type
|
catalyst
|
Smiles
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[I-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
Then, the reaction solution was stirred at room temperature for one hour and 20 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Ethyl acetate and water were added to the resulting residue
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
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Details
|
The resulting organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=N1)OC)N(C=O)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |